molecular formula C22H29BrClNO B1441112 2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1219967-16-4

2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No. B1441112
M. Wt: 438.8 g/mol
InChI Key: GYOJPMSMSWPQKU-UHFFFAOYSA-N
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Description

2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride, also known as 2-BMPEPh, is an organic compound derived from piperidine, a heterocyclic compound with a nitrogen atom in a ring structure. It is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals. It is also used as a reagent in a variety of biological and chemical reactions. The compound has been studied extensively in recent years due to its wide range of applications.

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing compounds with structural similarities to "2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride". For instance, the synthesis and spectral characterization of multidrug-resistant tuberculosis (MDR-TB) related substances have been detailed, where related substances were detected at trace levels in specific drug substances and characterized using NMR, FT-IR, and HRMS techniques (Jayachandra et al., 2018). This research demonstrates the complex nature of synthesizing and identifying impurities in pharmaceutical compounds, which can be analogous to the synthesis challenges of the specified compound.

Material Science Applications

Compounds with structural similarities have been investigated for their potential in material science, particularly in polymer chemistry. For example, novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates were prepared and copolymerized with styrene, exploring their utility in creating materials with specific properties (Hussain et al., 2019). These studies highlight the versatility of piperidine derivatives in synthesizing new materials with tailored properties.

Medicinal Chemistry and Pharmacology

Piperidine derivatives, including those structurally related to the compound , have been explored for their medicinal properties. Research on novel copolymers of styrene and ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates has contributed to understanding the potential therapeutic applications of these compounds (Kharas et al., 2016). Such studies lay the groundwork for future research into the pharmacological applications of piperidine derivatives, including their potential as therapeutic agents.

properties

IUPAC Name

2-[2-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BrNO.ClH/c1-22(2,17-8-4-3-5-9-17)18-11-12-21(20(23)16-18)25-15-13-19-10-6-7-14-24-19;/h3-5,8-9,11-12,16,19,24H,6-7,10,13-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOJPMSMSWPQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCCCN3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 2
2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 3
2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 4
2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 5
2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 6
2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride

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